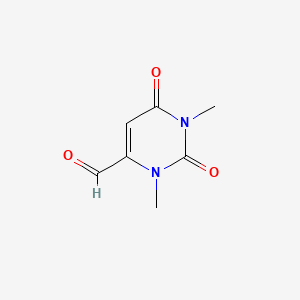

1,3-Dimethyl-6-formyluracil

Overview

Description

Molecular Structure Analysis

DMFU has the molecular formula C7H8N2O3 with a molecular weight of 168.15 g/mol . Its structure consists of a uracil ring with methyl and formyl substituents.

Chemical Reactions Analysis

The chemical reactivity of DMFU depends on its tautomeric forms. It can exist as nitrone–enamine (Tautomer A) or oxime–imine (Tautomer B) forms . Further studies are needed to explore its reactivity.

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Alkaloid Conjugates

“1,3-Dimethyl-6-formyluracil” has been used in the synthesis of new conjugates with quinolizidine alkaloids like (–)-cytisine and thermopsin . These conjugates have shown potential in cytotoxic studies against various cell lines, indicating their possible application in developing new anticancer drugs.

Anticancer Drug Research

The compound’s derivatives have been studied for their cytotoxic properties, particularly against cell lines such as HEK293, HepG2, and Jurkat . This research is crucial for the development of new pharmacological agents that could offer more effective and selective cancer treatments.

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of heterocyclic compounds containing a “1,3-Dimethyl-6-formyluracil” fragment . These studies are significant for the discovery of new antibiotics and antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of compounds derived from “1,3-Dimethyl-6-formyluracil” is another area of interest . Antioxidants are important for protecting the body from oxidative stress, which can lead to various diseases, including cancer and heart disease.

Chemical Synthesis of Heterocyclic Compounds

“1,3-Dimethyl-6-formyluracil” serves as a key fragment in the synthesis of new heterocyclic compounds . These compounds have diverse applications, ranging from pharmaceuticals to materials science.

Mechanism of Action

Target of Action

1,3-Dimethyl-6-formyluracil is a synthetic compound that has been studied for its potential cytotoxic properties . The primary targets of this compound appear to be cancer cells, specifically lymphoblastic leukemia cells .

Mode of Action

It has been found that the compound can suppress the metabolic activity of lymphoblastic leukemia cells . This suggests that it may interact with cellular targets to disrupt metabolic processes, leading to cell death.

Biochemical Pathways

Given its observed cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .

Result of Action

The primary result of the action of 1,3-Dimethyl-6-formyluracil is the suppression of metabolic activity in lymphoblastic leukemia cells . This leads to a decrease in cell viability, indicating a potential use for this compound in cancer treatment.

Safety and Hazards

properties

IUPAC Name |

1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXDGQXFKVFXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232205 | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-6-formyluracil | |

CAS RN |

83174-90-7 | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083174907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

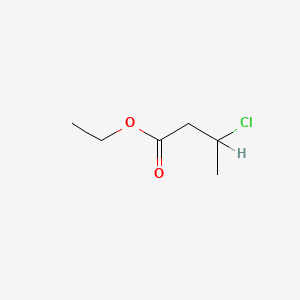

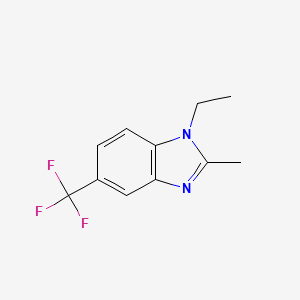

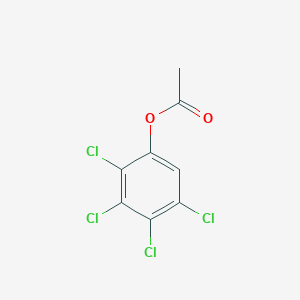

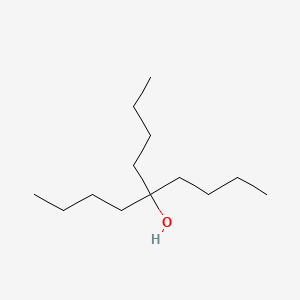

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[f]isoquinoline](/img/structure/B1616488.png)